7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate
CAS No.: 1357147-41-1
Cat. No.: VC2945915
Molecular Formula: C14H17N3O4
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1357147-41-1 |
|---|---|
| Molecular Formula | C14H17N3O4 |
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | 7-O-tert-butyl 4-O-ethyl pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate |
| Standard InChI | InChI=1S/C14H17N3O4/c1-5-20-12(18)10-9-6-7-17(11(9)16-8-15-10)13(19)21-14(2,3)4/h6-8H,5H2,1-4H3 |
| Standard InChI Key | XWJWIGDIHMKNHJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2C=CN(C2=NC=N1)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1=C2C=CN(C2=NC=N1)C(=O)OC(C)(C)C |
Introduction
Chemical Properties and Structure
7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate has the molecular formula C₁₄H₁₇N₃O₄ and a molecular weight of 291.31 g/mol . The compound features a pyrrolo[2,3-d]pyrimidine core scaffold with two distinct carboxylate functionalities. The structure incorporates a nitrogen-containing bicyclic ring system, which contributes to its potential for biological interactions through hydrogen bonding and other non-covalent interactions.
The key physicochemical properties of 7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate are summarized in the following comprehensive data table:
The presence of both tert-butyl and ethyl carboxylate groups on the pyrrolo[2,3-d]pyrimidine scaffold creates a molecule with distinct chemical reactivity. The tert-butyl group provides steric bulk and potential protection of the carboxylate functionality, while the ethyl carboxylate offers a site for further chemical modifications. These structural features collectively contribute to the compound's chemical behavior and potential applications in organic synthesis and medicinal chemistry research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume